molecular formula C32H47NO2 B11567420 2-benzoyl-N-octadecylbenzamide

2-benzoyl-N-octadecylbenzamide

Cat. No.: B11567420
M. Wt: 477.7 g/mol
InChI Key: JSHNQWUFFWGPFJ-UHFFFAOYSA-N
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Description

2-benzoyl-N-octadecylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzoyl group and an octadecyl chain attached to the benzamide structure, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-octadecylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with octadecylamine in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. For example, the reaction between benzoic acid and octadecylamine can be carried out at elevated temperatures (above 180°C) to achieve high yields . The use of solid acid catalysts and ultrasonic irradiation can further enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-octadecylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The benzamide structure allows for substitution reactions, where functional groups can be introduced at specific positions on the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzamides and other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-octadecylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C32H47NO2

Molecular Weight

477.7 g/mol

IUPAC Name

2-benzoyl-N-octadecylbenzamide

InChI

InChI=1S/C32H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-33-32(35)30-26-21-20-25-29(30)31(34)28-23-18-17-19-24-28/h17-21,23-26H,2-16,22,27H2,1H3,(H,33,35)

InChI Key

JSHNQWUFFWGPFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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